n-Propyl-tartramic acid
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Overview
Description
(2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid is a small organic molecule that belongs to the class of beta hydroxy acids and derivatives. It is characterized by the presence of a carboxylic acid group substituted with a hydroxyl group on the C3 carbon atom . This compound is also known by its synonyms, N-Propyl-L-tartramate and N-Propyl-tartramic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid can be achieved through various synthetic routes. One common method involves the aldol condensation reaction, where a carbonyl compound reacts with an enolate to form a β-hydroxy carbonyl compound. This reaction can be facilitated by using microwave-assisted techniques to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale aldol condensation reactions under controlled conditions to ensure high purity and yield. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid, such as carbonyl compounds, alcohols, and substituted derivatives .
Scientific Research Applications
(2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The compound’s hydroxyl and carbonyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-Dihydroxy-4-oxo-4-(methylamino)butanoic acid
- (2R,3R)-2,3-Dihydroxy-4-oxo-4-(ethylamino)butanoic acid
- (2R,3R)-2,3-Dihydroxy-4-oxo-4-(butylamino)butanoic acid
Uniqueness
(2R,3R)-2,3-Dihydroxy-4-oxo-4-(propylamino)butanoic acid is unique due to its specific propylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C7H13NO5 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-2-3-8-6(11)4(9)5(10)7(12)13/h4-5,9-10H,2-3H2,1H3,(H,8,11)(H,12,13)/t4-,5-/m1/s1 |
InChI Key |
LNEZKQHJUNIZIS-RFZPGFLSSA-N |
Isomeric SMILES |
CCCNC(=O)[C@@H]([C@H](C(=O)O)O)O |
Canonical SMILES |
CCCNC(=O)C(C(C(=O)O)O)O |
Origin of Product |
United States |
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